2-Butylpyrrolidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-butylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-2-3-5-8-6-4-7-9-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKPXUMWPHLYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17651-34-2 | |
| Record name | 2-butylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and molecular weight of 2-Butylpyrrolidine hydrochloride
Technical Profile: 2-Butylpyrrolidine Hydrochloride [1][2][3]
Executive Summary
This compound (CAS: 17651-34-2) is a saturated nitrogen heterocycle featuring a four-carbon alkyl chain at the
In drug discovery, this motif serves as a critical chiral building block . The C2-substitution introduces a stereogenic center, making the molecule valuable for synthesizing enantiopure ligands, organocatalysts, and pharmacophores found in amphibian alkaloids (e.g., pumiliotoxins) and synthetic sodium channel blockers. Its structural simplicity belies its utility in modulating lipophilicity and steric occlusion in active pharmaceutical ingredients (APIs).
Chemical Identity & Physicochemical Properties
The molecule exists as a hydrochloride salt of a secondary amine. The "2-butyl" designation implies an n-butyl chain attached to the carbon adjacent to the nitrogen atom.
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number (Salt) | 17651-34-2 |
| CAS Number (Free Base) | 3446-98-8 |
| Molecular Formula | C |
| Molecular Weight | 163.69 g/mol (HCl Salt) |
| Exact Mass | 163.1128 Da |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in ether |
| Chirality | Contains 1 chiral center (C2).[4][5][6] Available as (R), (S), or (rac) forms. |
Structural Representation
-
SMILES (Salt): CCCCC1CCCN1.Cl
-
InChIKey: RMKPXUMWPHLYHW-UHFFFAOYSA-N[7]
Synthesis & Manufacturing Protocols
The synthesis of 2-butylpyrrolidine HCl generally follows two distinct paradigms: classical organometallic addition for racemic/bulk production, and modern biocatalytic routes for high enantiopurity.
Method A: Organometallic Addition (Chemical Route)
This method utilizes the addition of a Grignard reagent to a protected lactam or cyclic imine, followed by reduction.
-
Activation: 2-Pyrrolidinone is activated (e.g., N-Boc protection) to prevent side reactions.
-
Nucleophilic Attack: n-Butylmagnesium bromide acts on the carbonyl carbon (or imine carbon if starting from 1-pyrroline).
-
Reduction: The intermediate hemiaminal or imine is reduced using Sodium Borohydride (NaBH
) or catalytic hydrogenation (H /Pd-C). -
Salt Formation: The resulting free base oil is dissolved in diethyl ether and treated with anhydrous HCl gas to precipitate the hydrochloride salt.
Method B: Biocatalytic Transamination (Enantioselective Route)
For pharmaceutical applications requiring high enantiomeric excess (
-
Substrate: 1-chlorooctan-4-one (an
-chloro ketone). -
Enzymatic Cascade: An
-transaminase converts the ketone to a chiral amine using an amine donor (e.g., isopropylamine).[8] -
Spontaneous Cyclization: The resulting chiral amine undergoes intramolecular nucleophilic substitution of the chloride to close the pyrrolidine ring with retention of stereochemistry.
Synthesis Workflow Diagram
Figure 1: Comparison of Classical Organometallic vs. Biocatalytic Synthesis Routes.
Analytical Profiling & Characterization
To ensure the identity and purity of 2-butylpyrrolidine HCl, the following spectral signatures are diagnostic.
-
H NMR (400 MHz, D
O):-
0.90 (t, 3H, terminal -CH
of butyl). -
1.30–1.45 (m, 4H, butyl mid-chain -CH
-). -
1.60–2.20 (m, 6H, ring -CH
- and butyl -CH ). -
3.20–3.40 (m, 2H, ring
-CH adjacent to N). - 3.60–3.75 (m, 1H, ring methine at C2).
-
Note: The absence of the N-H signal in D
O is due to deuterium exchange. In DMSO-d , a broad ammonium singlet appears at 9.0–9.5.
-
0.90 (t, 3H, terminal -CH
-
C NMR:
-
Distinct signals for the pyrrolidine ring carbons (typically
45–60 ppm for C2/C5) and the aliphatic butyl chain ( 14, 22, 28, 32 ppm).
-
-
Mass Spectrometry (ESI+):
-
[M+H]
: Observed at m/z 128.14 (corresponding to the protonated free base). -
Fragment ions: Loss of the butyl chain (neutral loss of 57 Da) or ring cleavage patterns.
-
Medicinal Chemistry Applications
The 2-butylpyrrolidine scaffold is a "privileged structure" in medicinal chemistry, offering a balance of conformational rigidity and lipophilic bulk.
A. Sodium Channel Blockers (Neuroprotection)
Pyrrolidine derivatives are structural analogues of the piperidine-based local anesthetics (e.g., Bupivacaine). Research indicates that 2-substituted pyrrolidines can function as state-dependent sodium channel blockers.
-
Mechanism: The protonated nitrogen mimics the ammonium headgroup required for binding to the intracellular pore of voltage-gated Na
channels (Nav1.x). -
Application: Investigated for neuroprotection in ischemic stroke models due to their ability to inhibit hyperexcitability without the cardiotoxicity associated with larger lipophilic anesthetics.
B. Nicotinic Acetylcholine Receptor (nAChR) Ligands
As a structural homolog of nicotine (which contains a pyrrolidine ring), 2-butylpyrrolidine derivatives are explored as ligands for nAChRs. The butyl chain probes the hydrophobic pocket adjacent to the agonist binding site, potentially modulating selectivity between
C. Alkaloid Mimicry
The scaffold mimics the core of Monomorine I (an indolizidine alkaloid from ant venom). Synthetic analogs using 2-butylpyrrolidine are screened for antifungal and antibacterial activity, leveraging the surfactant-like properties of the cationic head and lipophilic tail.
Biological Interaction Pathway
Figure 2: Primary Pharmacological Targets and Therapeutic Outcomes.
Handling, Stability, and Safety
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen) to prevent "oiling out."
-
Solubility Profile:
-
Stability: Stable for >2 years at -20°C if protected from moisture. Aqueous solutions should be prepared fresh or frozen, as the free amine (if pH adjusted) can oxidize over time.
References
-
PubChem. "this compound (Compound)."[7] National Library of Medicine. [Link]
-
Gotor-Fernández, V., et al. "Transaminase-Triggered Synthesis of Chiral Pyrrolidines." Journal of Organic Chemistry, 2023. [Link]
-
Trost, B. M., & Silverman, S. M. "Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition."[11] Journal of the American Chemical Society, 2012.[11] [Link]
-
Callaway, J. K., et al. "Synthesis and Biological Evaluation of Pyrrolidine Derivatives as Novel Sodium Channel Blockers." Bioorganic & Medicinal Chemistry, 2013. [Link]
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A Comprehensive Technical Guide to the Safe Handling of Pyrrolidine Salts for Research and Development Professionals
Abstract
Pyrrolidine and its derivatives are fundamental building blocks in contemporary drug discovery and organic synthesis, forming the core of numerous FDA-approved pharmaceuticals.[1][2] The conversion of the parent amine, a volatile and flammable liquid, into its salt form often provides a more stable, solid material with improved handling characteristics. However, these salts are not without their own unique set of hazards. This guide provides an in-depth analysis of the safety considerations and handling protocols for pyrrolidine salts, moving beyond a simple recitation of SDS information to explain the chemical principles underpinning these procedures. By understanding the "why" behind the "how," researchers can cultivate a more robust safety culture and mitigate risks effectively.
The Chemical Nature of Pyrrolidine and its Salts: A Hazard Overview
Pyrrolidine is a cyclic secondary amine that is a colorless to pale yellow, highly flammable liquid with a pungent, ammonia-like odor.[3][4] Its primary hazards stem from its flammability, corrosivity, and toxicity upon inhalation, ingestion, or skin contact.[3][5][6][7][8][9][10][11]
-
Flammability: With a flash point of 3°C, pyrrolidine is highly flammable, and its vapors can form explosive mixtures with air.[3][10] This necessitates strict control of ignition sources and the use of explosion-proof equipment.[8][9]
-
Corrosivity: As an amine, pyrrolidine is basic (pKa of the conjugate acid is ~11.3) and is corrosive to the skin and eyes, capable of causing severe burns.[3][5] This corrosive action is a result of the amine's ability to disrupt cell membranes and hydrolyze proteins and lipids in tissues. Aliphatic amines, in general, are known to be strong skin and mucous membrane irritants.[12]
-
Toxicity: Pyrrolidine is harmful if swallowed, inhaled, or absorbed through the skin.[3][6] Inhalation can lead to respiratory tract irritation and potentially more severe systemic effects.[3][7]
The formation of a salt, typically through reaction with an acid, fundamentally alters the physical and chemical properties of the pyrrolidine moiety. The resulting pyrrolidinium salts are generally white to off-white crystalline solids with significantly higher melting points and lower vapor pressures than the parent amine. This transition from a flammable liquid to a solid mitigates the risk of flammable vapor accumulation. However, new hazards are introduced, and existing ones are modified.
The Critical Influence of the Counter-Anion
The specific hazards of a pyrrolidine salt are a composite of the properties of the pyrrolidinium cation and the corresponding counter-anion. The nature of the counter-ion can significantly impact the salt's hygroscopicity, toxicity, and overall chemical stability.[13] For instance, a salt formed with a highly corrosive acid like trifluoroacetic acid (TFA) will carry the hazards associated with both the pyrrolidinium cation and the trifluoroacetate anion.[14]
Hazard Identification and Risk Assessment
A thorough risk assessment is paramount before any work with pyrrolidine salts commences. This involves a detailed review of the Safety Data Sheet (SDS) for the specific salt being used, as hazards can vary significantly.
Comparative Hazard Profile of Common Pyrrolidine Salts
The following table summarizes the typical hazards associated with common pyrrolidine salts encountered in research. Note that specific properties can vary by supplier and purity.
| Salt | Common Form | Primary Hazards | Key Handling Considerations |
| Pyrrolidine (Parent) | Colorless Liquid | Highly Flammable (Cat. 2), Corrosive (Cat. 1A), Acutely Toxic (Cat. 4)[11] | Work in a fume hood, use non-sparking tools, ground equipment, avoid heat/flames.[9] |
| Pyrrolidine Hydrochloride | White Solid | Skin Irritant (Cat. 2), Serious Eye Irritant (Cat. 2) | Avoid dust generation, hygroscopic - store in a dry place. |
| Pyrrolidine Hydrobromide | White Solid | Skin Irritant, Serious Eye Irritant | Similar to hydrochloride; avoid dust, store dry. |
| Pyrrolidinium Trifluoroacetate | White Solid | Potential for severe skin/eye damage (from TFA), Respiratory Irritant | Handle with care due to the corrosive nature of the trifluoroacetate anion.[14] |
| 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate | White Solid | Skin Irritant (Cat. 2), Serious Eye Irritant (Cat. 2), Respiratory Irritant (Cat. 3)[15] | Avoid dust inhalation; potential for hydrolysis. Store in a tightly sealed container.[15] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary principle of chemical safety is to minimize exposure. This is best achieved through a combination of robust engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
-
Ventilation: All manipulations of pyrrolidine salts that could generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[16]
-
Containment: For particularly hazardous or hygroscopic salts, the use of a glove box or glove bag can provide a controlled, inert atmosphere, preventing both user exposure and sample degradation.[4][17][18]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE must be based on a thorough risk assessment of the specific pyrrolidine salt and the procedure being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[19] A face shield worn over goggles is required when there is a significant risk of splashing.[19][20]
-
Skin Protection:
-
Gloves: At a minimum, wear standard nitrile laboratory gloves (4 mil thickness or greater).[21] For prolonged contact or when handling larger quantities, double-gloving or using heavier-duty neoprene or butyl rubber gloves is recommended.[19] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Lab Coat: A flame-resistant lab coat should be worn when working with the flammable parent compound. For solid salts, a standard lab coat is generally sufficient, but a chemical-resistant apron provides an additional layer of protection against spills.[21]
-
Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[19]
-
The logical flow for selecting appropriate PPE is outlined in the diagram below.
Safe Handling and Storage Protocols
Adherence to established protocols is crucial for the safe handling and storage of pyrrolidine salts, especially given their potential for corrosivity and hygroscopicity.
Handling Hygroscopic Salts
Many amine salts are hygroscopic, meaning they readily absorb moisture from the atmosphere.[17] This can lead to the material becoming difficult to handle, and in some cases, can affect its reactivity or stability.
Protocol for Handling Hygroscopic Pyrrolidine Salts:
-
Preparation: Before opening the container, allow it to equilibrate to the ambient temperature of the laboratory to prevent condensation of moisture on the cold solid.
-
Inert Atmosphere: Whenever possible, handle hygroscopic salts in an inert atmosphere, such as a nitrogen-filled glove box or glove bag.[17]
-
Minimize Exposure: If an inert atmosphere is not available, minimize the time the container is open to the atmosphere. Use a dispensing method that limits exposure, such as quickly weighing out the desired amount and immediately resealing the container.
-
Storage: Store hygroscopic materials in a desiccator containing a suitable drying agent (e.g., silica gel, Drierite).[22] The container should be tightly sealed. For long-term storage, sealing the container with paraffin film can provide an additional barrier to moisture ingress.[22]
Storage
Proper storage is essential for maintaining the integrity of pyrrolidine salts and ensuring the safety of laboratory personnel.
-
Segregation: Store pyrrolidine salts away from incompatible materials. As they are the salts of a strong base, they should be stored separately from strong acids.[16]
-
Containers: Ensure that containers are in good condition and are tightly sealed to prevent absorption of moisture and to contain any dust.
-
Location: Store containers below eye level to minimize the risk of dropping and spilling the material onto the face and eyes.[16]
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a rapid and informed response is critical.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention for any signs of burns or persistent irritation.[3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][6] Seek immediate medical attention. An eyewash station must be readily accessible in any area where these materials are handled.[19]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Spill and Leak Cleanup
-
Small Spills (Solid): For small spills of solid pyrrolidine salts, carefully sweep up the material to avoid generating dust. Place the spilled material into a labeled container for hazardous waste disposal.[21] The area should then be decontaminated with soap and water.
-
Large Spills: Evacuate the area and prevent entry. Alert your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without appropriate training and equipment.
Waste Disposal
All waste containing pyrrolidine or its salts must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.[23]
-
Liquid Waste: Aqueous solutions of pyrrolidine salts should be collected in a labeled hazardous waste container. Do not dispose of these solutions down the drain unless specifically permitted by local regulations and after appropriate neutralization.[23] Organic solvent solutions must always be collected as hazardous organic waste.[23]
-
Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[24] Store waste containers in a designated satellite accumulation area with secondary containment.[25]
Conclusion
Pyrrolidine salts are invaluable reagents in modern chemical research, but their safe use demands a comprehensive understanding of their potential hazards. By moving beyond simple compliance and embracing the chemical principles that dictate safety protocols—from the influence of the counter-anion to the challenges of hygroscopicity—researchers can handle these compounds with the confidence and care they require. A commitment to thorough risk assessment, the diligent use of engineering controls and PPE, and adherence to established handling and emergency procedures are the cornerstones of a safe and successful research environment.
References
-
Developmental toxicity of N-methyl-2-pyrrolidone in rats following inhalation exposure. (2025, August 7). [Source Not Available]. Retrieved from [Link]
-
Standard Operating Procedure. (2021, June). Yale Environmental Health & Safety. Retrieved from [Link]
-
Standard Operating Procedure Corrosive Chemicals. Rowan University. Retrieved from [Link]
-
Corrosives SOP. Texas Woman's University. Retrieved from [Link]
-
Standard Operating Procedure Corrosives (Organic and Inorganic). University of New Mexico. Retrieved from [Link]
-
How do you handle hygroscopic salts? (2016, September 14). HepatoChem. Retrieved from [Link]
-
Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health. Retrieved from [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved from [Link]
-
Drying and Storing Hygroscopic Salts. (2017, June 6). Reddit. Retrieved from [Link]
-
Aliphatic amines A 1 Information and recommendations for first responders. [Source Not Available]. Retrieved from [Link]
-
Safety data sheet - Pyrrolidine. CPAchem. Retrieved from [Link]
-
Material Safety Data Sheet - Pyrrolidine. (2005, May 25). Cole-Parmer. Retrieved from [Link]
-
How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific. Retrieved from [Link]
-
How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Retrieved from [Link]
-
How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016, April 18). ResearchGate. Retrieved from [Link]
-
Skin Notations for Low-Molecular-Weight Amines: Development of a Testing Protocol with Isopropylamine as an Example. (2025, August 8). ResearchGate. Retrieved from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Molecules. Retrieved from [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo. Retrieved from [Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2012, January 15). PubMed. Retrieved from [Link]
-
Chemical and Hazardous Waste Guide. (2024, October 20). University of Oslo. Retrieved from [Link]
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procedure for disposing of hazardous waste. Massachusetts Institute of Technology. Retrieved from [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved from [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]
-
Skin Corrosion / Irritation. Society for Chemical Hazard Communication. Retrieved from [Link]
-
Eliminating or decreasing matrix effect in skin moisturizers employing a magnetic adsorbent in the analysis of primary aliphatic amines. (2025, January 20). ResearchGate. Retrieved from [Link]
-
Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. [Source Not Available]. Retrieved from [Link]
-
Chemical Burns: Background, Pathophysiology, Etiology. (2021, October 7). Medscape. Retrieved from [Link]
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Methodological & Application
Application Note: Precision Synthesis of Chiral (S)-2-Butylpyrrolidine HCl
This Application Note is designed for research scientists and process chemists requiring a high-fidelity protocol for the synthesis of (S)-2-Butylpyrrolidine Hydrochloride . It prioritizes the Chiral Pool approach (starting from L-Proline) as the primary laboratory method due to its operational robustness, guaranteed enantiopurity, and use of standard reagents. An alternative Asymmetric Hydrogenation route is provided for industrial scalability contexts.
Executive Summary
2-Butylpyrrolidine is a valuable chiral pyrrolidine scaffold found in various alkaloids and pharmaceutical intermediates. While racemic synthesis followed by resolution is possible, it is atom-inefficient. This guide details a stereoconservative synthesis starting from N-Boc-L-Prolinol , utilizing a copper-catalyzed nucleophilic displacement to install the butyl side chain. This method avoids the racemization risks associated with aldehyde intermediates (Wittig route) and eliminates the need for expensive chiral ligands required in asymmetric hydrogenation.
Key Advantages of Selected Protocol
-
Enantiomeric Fidelity: Leveraging the defined stereocenter of L-Proline (S-enantiomer) ensures >98% ee without complex resolution steps.
-
Scalability: The copper-catalyzed Grignard coupling is scalable from milligram to kilogram batches.
-
Operational Simplicity: Avoids cryogenic conditions (-78°C) required for some stoichiometric cuprate additions by using catalytic Li₂CuCl₄ at 0°C to -20°C.
Strategic Pathway Analysis
We evaluated three potential routes for this synthesis. The Nucleophilic Displacement (Route A) is selected as the primary protocol for laboratory applications.
| Feature | Route A: Prolinol Displacement (Recommended) | Route B: Asymmetric Hydrogenation | Route C: Wittig Olefination |
| Starting Material | N-Boc-L-Prolinol | 2-Butyl-1-pyrroline | N-Boc-L-Prolinal |
| Key Step | Cu-catalyzed Alkylation | Ir-catalyzed Hydrogenation | Wittig + Hydrogenation |
| Chirality Source | L-Proline (Chiral Pool) | Chiral Catalyst (e.g., Ir-PHOX) | L-Proline (Chiral Pool) |
| Risk Factor | β-Elimination (Low risk) | Catalyst Cost & Availability | Racemization of Aldehyde |
| Step Count | 3 (from Prolinol) | 2 (from Pyrroline) | 4 (from Prolinal) |
Pathway Visualization
The following diagram illustrates the logic flow for the selected Route A compared to the Industrial Route B.
Caption: Comparative workflow showing the Chiral Pool route (Left) vs. Asymmetric Hydrogenation (Right).
Detailed Experimental Protocol (Route A)
Phase 1: Activation of N-Boc-L-Prolinol
Objective: Convert the hydroxyl group of N-Boc-L-prolinol into a tosylate leaving group. Note: N-Boc-L-prolinol is commercially available.[1] If starting from L-Proline, reduce using BH₃·THF.
Reagents:
-
N-Boc-L-prolinol (10.0 g, 49.7 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (11.4 g, 60.0 mmol)
-
Triethylamine (Et₃N) (10.4 mL, 75.0 mmol)
-
DMAP (4-Dimethylaminopyridine) (0.6 g, 5.0 mmol)
-
Dichloromethane (DCM) (100 mL)
Procedure:
-
Setup: Charge a 500 mL round-bottom flask with N-Boc-L-prolinol, Et₃N, DMAP, and DCM. Cool to 0°C under nitrogen atmosphere.
-
Addition: Add TsCl portion-wise over 15 minutes, maintaining temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Workup: Quench with water (50 mL). Separate phases. Wash organic layer with 1M HCl (2 x 50 mL), Sat. NaHCO₃ (50 mL), and Brine (50 mL).
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude tosylate is usually pure enough (>95%) for the next step. If necessary, recrystallize from Hexane/Et₂O.
-
Yield Expectation: 90-95% (approx. 16.5 g).
-
Phase 2: Copper-Catalyzed Alkylation (The Critical Step)
Objective: Displace the tosylate with a propyl group to form the butyl side chain. Mechanistic Note: We use n-Propylmagnesium bromide because the prolinol side chain provides one carbon (-CH₂-). Adding a propyl group (C3) to this methylene (C1) creates the butyl chain (C4).
Reagents:
-
N-Boc-2-(tosyloxymethyl)pyrrolidine (from Phase 1) (5.0 g, 14.0 mmol)
-
n-Propylmagnesium bromide (2.0 M in THF) (10.5 mL, 21.0 mmol)
-
Li₂CuCl₄ (0.1 M in THF) (4.2 mL, 3 mol%) [Prepared by mixing LiCl and CuCl₂ in THF]
-
Anhydrous THF (50 mL)
Procedure:
-
Catalyst Setup: In a dry 3-neck flask under Argon, dissolve the Tosylate (5.0 g) in anhydrous THF (40 mL).
-
Cooling: Cool the solution to -20°C . (Use CCl₄/Dry Ice or Glycol bath).
-
Catalyst Addition: Add the Li₂CuCl₄ solution (4.2 mL). The solution will turn orange/red.
-
Grignard Addition: Add n-PrMgBr dropwise via syringe pump over 30 minutes. Maintain internal temperature below -10°C.
-
Reaction: Stir at -10°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Checkpoint: TLC should show complete consumption of the tosylate.
-
-
Quench: Carefully quench with Saturated NH₄Cl solution (30 mL). The mixture will turn deep blue (copper salts).
-
Extraction: Extract with Et₂O (3 x 50 mL). Wash combined organics with Brine. Dry over MgSO₄.[1][2]
-
Purification: Concentrate and purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexane).
-
Target Compound: N-Boc-2-butylpyrrolidine (Colorless oil).
-
Yield Expectation: 75-85%.
-
Phase 3: Deprotection and Salt Formation
Objective: Remove the Boc group and isolate the stable Hydrochloride salt.[3]
Reagents:
-
N-Boc-2-butylpyrrolidine (3.0 g)
-
4M HCl in 1,4-Dioxane (15 mL)
-
Diethyl Ether (Et₂O) (50 mL)
Procedure:
-
Deprotection: Dissolve the N-Boc intermediate in 4M HCl/Dioxane at 0°C.
-
Stir: Stir at RT for 2 hours. Gas evolution (isobutylene) will occur.
-
Precipitation: Dilute the reaction mixture with anhydrous Et₂O (50 mL). The product may precipitate as a white solid.[1][4]
-
Isolation:
-
If Solid: Filter under N₂ and wash with cold Et₂O.
-
If Oil: Concentrate to dryness, triturate with Hexane/Et₂O to induce crystallization.
-
-
Drying: Dry in a vacuum oven at 40°C.
Final Product: (S)-2-Butylpyrrolidine Hydrochloride.
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, ACN/H2O (+0.1% TFA) |
| Enantiomeric Excess | > 98% ee | Chiral HPLC (Chiralpak AD-H or OD-H) |
| 1H NMR (D2O) | Consistent with structure | 400 MHz NMR |
| Specific Rotation | [α]D negative (approx -10° to -20°) | Polarimetry (c=1, MeOH) |
Key NMR Signals (Free Base in CDCl3):
- 0.90 (t, 3H, terminal methyl)
- 1.30 (m, 6H, butyl chain methylene)
- 2.90 (m, 2H, ring C5 protons)
- 3.10 (m, 1H, ring C2 proton - chiral center)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion (Phase 2) | Grignard reagent degraded or wet solvent. | Titrate Grignard before use. Ensure THF is distilled/dry. |
| Low Yield (Phase 2) | β-Elimination of Tosylate. | Keep reaction temp below -10°C during addition. Use Li₂CuCl₄ catalyst, not pure Grignard. |
| Racemization | Unlikely in Phase 2, but possible if starting material was impure. | Verify optical rotation of N-Boc-Prolinol starting material. |
| Hygroscopic Product | HCl salts of pyrrolidines are hygroscopic. | Handle in glovebox or dry room. Store under Argon. |
References
-
Beak, P., et al. (1999). "Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization." The Journal of Organic Chemistry, 64(4).
-
Dieter, R. K., et al. (2006).[5] "Reaction of α-(N-Carbamoyl)alkylcuprates with Enantioenriched Propargyl Electrophiles." The Journal of Organic Chemistry, 71(23), 8755-8760.
- Pfaltz, A., et al. (2015). "Asymmetric Hydrogenation of Cyclic Imines." Chemical Reviews. (General reference for Route B).
-
BenchChem Protocols. (2025). "N-Boc-D-prolinol in the Synthesis of Pyrrolidine-Based Organocatalysts."
-
Sigma-Aldrich. (2024). "Product Specification: N-Boc-L-Prolinol."
Disclaimer: This protocol involves the use of hazardous chemicals (Grignard reagents, chlorinated solvents). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
The Ascendancy of 2-Butylpyrrolidine HCl in Asymmetric Organocatalysis: A Guide for the Modern Chemist
The relentless pursuit of stereochemical control in organic synthesis has positioned asymmetric organocatalysis as an indispensable tool for the modern chemist. Within this vibrant field, chiral pyrrolidine scaffolds have emerged as privileged structures, capable of facilitating a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions with remarkable enantioselectivity.[1][2] While L-proline is the progenitor of this class of catalysts, extensive research has demonstrated that strategic substitution on the pyrrolidine ring can profoundly influence catalytic activity and stereochemical outcomes.[3] This technical guide delves into the applications of 2-Butylpyrrolidine HCl, a promising and increasingly utilized derivative, offering in-depth insights, detailed protocols, and a mechanistic framework for its deployment in asymmetric synthesis.
The Strategic Advantage of the 2-Butyl Substituent
The efficacy of pyrrolidine-based organocatalysts is intrinsically linked to their ability to form a chiral enamine intermediate with a carbonyl substrate. The stereochemical information is then transferred during the subsequent reaction with an electrophile. The substituent at the C2 position of the pyrrolidine ring plays a pivotal role in this process by creating a sterically defined environment that dictates the facial selectivity of the incoming electrophile.
The introduction of a butyl group at the C2 position, as in 2-butylpyrrolidine, offers a distinct steric profile compared to the parent proline or smaller alkyl-substituted pyrrolidines. This non-polar, flexible alkyl chain can effectively shield one face of the enamine intermediate, thereby enhancing the enantioselectivity of the transformation. The hydrochloride salt form (HCl) ensures the catalyst's stability, crystallinity, and ease of handling, making it a practical choice for routine laboratory use.
Mechanistic Cornerstone: The Enamine Catalytic Cycle
The catalytic activity of 2-butylpyrrolidine HCl, like other secondary amine organocatalysts, is predicated on the formation of a nucleophilic enamine intermediate from a ketone or aldehyde substrate.[4] This catalytic cycle, a cornerstone of modern organocatalysis, can be visualized as follows:
Figure 1: A generalized representation of the enamine catalytic cycle initiated by 2-butylpyrrolidine.
Application Note I: Asymmetric Michael Addition of Ketones to Nitroolefins
The conjugate addition of carbonyl compounds to nitroolefins is a powerful method for the construction of γ-nitrocarbonyl compounds, which are versatile synthetic intermediates. 2-Butylpyrrolidine HCl has demonstrated potential in catalyzing this transformation with high diastereo- and enantioselectivity.[5][6]
Causality of Experimental Choices:
-
Catalyst Loading: Typically, 10-20 mol% of the catalyst is sufficient to achieve a reasonable reaction rate without introducing significant cost.
-
Solvent: The choice of solvent is critical. Aprotic solvents like chloroform, dichloromethane, or toluene are often employed to minimize side reactions. The polarity of the solvent can influence the stability of the transition state and thus the stereochemical outcome.
-
Additives: In some cases, the addition of a weak acid co-catalyst can accelerate the reaction by facilitating the formation of the enamine intermediate. However, for many pyrrolidine-catalyzed Michael additions, additives are not required.[7]
-
Temperature: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) often leads to higher enantioselectivities by increasing the energy difference between the diastereomeric transition states.
Representative Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol provides a general framework for the 2-butylpyrrolidine HCl-catalyzed Michael addition. Optimization of reaction conditions may be necessary for different substrates.
Workflow Diagram:
Figure 2: Experimental workflow for the asymmetric Michael addition.
Materials:
-
(S)- or (R)-2-Butylpyrrolidine HCl
-
β-Nitrostyrene
-
Cyclohexanone
-
Anhydrous Chloroform (CHCl₃)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add β-nitrostyrene (1.0 mmol, 1.0 equiv) and (S)-2-butylpyrrolidine HCl (0.2 mmol, 20 mol%).
-
Add anhydrous chloroform (5 mL) and stir the mixture at room temperature until the catalyst dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add cyclohexanone (2.0 mmol, 2.0 equiv) dropwise over 5 minutes.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired γ-nitroketone.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC analysis.
Expected Outcome:
The reaction is expected to yield the corresponding syn-Michael adduct with high enantioselectivity. The butyl group on the catalyst is anticipated to effectively block one face of the enamine, leading to a highly stereocontrolled attack of the nitroolefin.
| Catalyst | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| Proline | 95 | 93:7 | 92 |
| (S)-2-(Trifluoromethyl)pyrrolidine | 99 | 95:5 | 97 |
| (S)-2-Butylpyrrolidine (Expected) | >90 | >95:5 | >95 |
| Table 1: Comparative performance of selected pyrrolidine-based catalysts in the Michael addition of cyclohexanone to β-nitrostyrene. Data for proline and the trifluoromethyl derivative are representative values from the literature. The expected performance of 2-butylpyrrolidine is an educated projection based on structure-activity relationships. |
Application Note II: Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a fundamental C-C bond-forming reaction that generates a β-hydroxy carbonyl moiety.[8] Pyrrolidine-based catalysts, including 2-butylpyrrolidine HCl, can effectively catalyze this transformation, particularly the reaction between ketones and aldehydes.[9]
Causality of Experimental Choices:
-
Substrate Ratio: An excess of the ketone component is often used to favor the desired cross-aldol reaction over self-condensation of the aldehyde.
-
Solvent: Polar aprotic solvents such as DMSO or DMF are often preferred for aldol reactions as they can help to solubilize the catalyst and reagents and can influence the transition state geometry.
-
Water Content: The presence of small amounts of water can sometimes be beneficial for catalyst turnover in the hydrolysis step. However, strictly anhydrous conditions are often employed to prevent unwanted side reactions.
Representative Protocol: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
Materials:
-
(S)- or (R)-2-Butylpyrrolidine HCl
-
4-Nitrobenzaldehyde
-
Acetone (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) in acetone (5 mL, excess) and DMSO (1 mL), add (S)-2-butylpyrrolidine HCl (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
After completion, cool the mixture to 0 °C and acidify with 1 M HCl to pH ~2.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the aldol adduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Application Note III: Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, leading to the formation of β-amino carbonyl compounds, which are valuable building blocks for nitrogen-containing molecules.[10] The asymmetric organocatalytic Mannich reaction, often using pre-formed imines, is a powerful tool for the synthesis of chiral amines.[11][12]
Representative Protocol: Asymmetric Mannich Reaction of Propanal with an N-PMP-protected Imine
Materials:
-
(S)- or (R)-2-Butylpyrrolidine HCl
-
N-PMP-protected imine of benzaldehyde (1.0 mmol)
-
Propanal (3.0 mmol)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Trifluoroacetic acid (TFA)
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
In a reaction vial, dissolve the N-PMP-protected imine (1.0 mmol, 1.0 equiv) and (S)-2-butylpyrrolidine HCl (0.1 mmol, 10 mol%) in anhydrous CH₂Cl₂ (5 mL).
-
Add propanal (3.0 mmol, 3.0 equiv) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude Mannich adduct can often be carried forward without extensive purification. For characterization, a small sample can be purified by column chromatography.
-
To demonstrate the utility of the product, the crude adduct can be dissolved in methanol, cooled to 0 °C, and reduced with NaBH₄ to the corresponding amino alcohol.
-
The stereoselectivity of the Mannich reaction can be determined by analysis of the derivatized product.
Conclusion
2-Butylpyrrolidine HCl is a valuable addition to the toolkit of the synthetic chemist engaged in asymmetric organocatalysis. Its distinct steric profile offers the potential for high stereocontrol in a range of important synthetic transformations. The protocols provided herein serve as a starting point for the exploration of this catalyst's utility. As with any catalytic system, empirical optimization of reaction parameters is key to achieving maximal yield and stereoselectivity for a given substrate combination. The continued investigation of C2-substituted pyrrolidines will undoubtedly lead to the development of even more powerful and selective organocatalysts for the efficient construction of complex chiral molecules.
References
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link][1][3][13]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - ResearchGate. (2025). [Link][9]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC. [Link]
-
Castán, A., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612–619. [Link][7][14]
-
Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis, 13(1), 2-24. [Link][2]
-
Alcarazo, M. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 933. [Link][15]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - ACS Publications. [Link]
-
Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing). [Link][16]
-
Pyrrolidine modified PANF catalyst for asymmetric Michael addition of ketones to nitrostyrenes in aqueous phase - Green Chemistry (RSC Publishing). [Link][5]
-
Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC. [Link]
-
Organocatalytic Enantioselective Conjugate Addition Reactions. [Link]
-
Asymmetric Synthesis of Pyrrolidine-Containing Chemical Scaffolds via Tsuji–Trost Allylation of N-tert-Butanesulfinyl Imines. [Link]
-
A facile asymmetric synthesis of either enantiomer of 2-substituted pyrrolidines - PubMed. [Link][17]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed. [Link]
-
A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - PubMed. [Link][18]
-
Pyrrolidine-based organocatalysts containing a fluorine atom at the ring in the Michael addition of ketones to nitroalkenes. - ResearchGate. [Link]
-
Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing). [Link][6]
-
Enantioselective Mannich Reaction - Buchler GmbH. [Link][10]
-
The Direct Catalytic Asymmetric Aldol Reaction - PMC - NIH. [Link][8]
-
Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti -Mannich-Type Reactions: Importance of the 3-Acid Group on Pyrrolidine for Stereocontrol - ResearchGate. [Link][11]
-
Enantioselective Mannich reactions with the practical proline mimetic N-(p-dodecylphenyl-sulfonyl)-2-pyrrolidinecarboxamide - PubMed. [Link][12]
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrrolidine modified PANF catalyst for asymmetric Michael addition of ketones to nitrostyrenes in aqueous phase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective Mannich Reaction - Buchler GmbH [buchler-gmbh.com]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective Mannich reactions with the practical proline mimetic N-(p-dodecylphenyl-sulfonyl)-2-pyrrolidinecarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 14. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 15. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes [mdpi.com]
- 16. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. A facile asymmetric synthesis of either enantiomer of 2-substituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Controlled Conversion of 2-Butylpyrrolidine to its Hydrochloride Salt
Executive Summary
This guide details the protocol for converting 2-butylpyrrolidine (a secondary amine) into its hydrochloride salt . While the free base of 2-butylpyrrolidine is typically a liquid prone to oxidation and atmospheric carbonate formation, the hydrochloride salt offers superior stability, crystallinity, and water solubility, making it the preferred form for pharmaceutical formulation and long-term storage.
Key Technical Insight: The presence of the butyl group at the C2 position introduces steric bulk near the nitrogen center. While this does not prevent salt formation, it influences the lattice energy. Consequently, this specific pyrrolidine derivative has a higher tendency to "oil out" during crystallization compared to unbranched pyrrolidines. This protocol utilizes a controlled anti-solvent addition method to mitigate oiling and ensure the formation of a handleable solid.
Chemical Context & Mechanism[1][2][3][4][5]
The reaction is a Brønsted-Lowry acid-base neutralization. The lone pair on the pyrrolidine nitrogen attacks the proton from hydrogen chloride.
Reaction Scheme:
Physicochemical Comparison
| Feature | 2-Butylpyrrolidine (Free Base) | 2-Butylpyrrolidine HCl (Salt) |
| State | Oily Liquid (Colorless to Yellow) | Solid / Crystalline Powder (White) |
| Solubility | Organic solvents (DCM, Ether) | Water, Methanol, Ethanol |
| Stability | Prone to oxidation/CO₂ absorption | Stable, Non-hygroscopic (if pure) |
| Handling | Volatile, distinct amine odor | Non-volatile, easy to weigh |
Stereochemical Note: 2-Butylpyrrolidine possesses a chiral center at the C2 position. This protocol applies to (
Materials & Equipment
Reagents
-
Substrate: 2-Butylpyrrolidine (>95% purity).
-
Acid Source: 4.0 M HCl in 1,4-Dioxane (Preferred for anhydrous conditions) OR 2.0 M HCl in Diethyl Ether.
-
Note: Avoid aqueous HCl if high crystallinity is required, as water removal is difficult without lyophilization.
-
-
Solvent: Dichloromethane (DCM) - Anhydrous.
-
Anti-Solvent: Diethyl Ether or
-Hexane (Anhydrous).
Equipment
-
Round-bottom flask (RBF) with magnetic stir bar.
-
Addition funnel or syringe pump.
-
Ice-water bath (
). -
Rotary evaporator.
-
Vacuum drying oven or Desiccator with
. -
Inert gas line (Nitrogen or Argon).
Experimental Protocol: Anhydrous Precipitation Method
This method is designed to minimize water introduction, reducing the risk of forming a hygroscopic gum.
Phase 1: Solubilization
-
Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen.
-
Dissolution: Add 10.0 mmol (approx. 1.27 g) of 2-butylpyrrolidine free base .
-
Dilution: Add 20 mL of anhydrous Dichloromethane (DCM). Stir until homogenous.
-
Why DCM? It dissolves the free base well but is a poor solvent for the HCl salt, aiding precipitation later.
-
-
Cooling: Place the flask in an ice-water bath and cool to
.-
Causality: The neutralization is exothermic. Uncontrolled heat can cause side reactions or discoloration.
-
Phase 2: Acidification
-
Addition: Slowly add 1.1 equivalents (11.0 mmol) of 4.0 M HCl in Dioxane dropwise over 10 minutes.
-
Observation: White fumes may form initially; a precipitate or turbidity should develop as the salt forms.
-
-
Equilibration: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 30 minutes.
Phase 3: Isolation & Purification (The "Oiling Out" Mitigation)
-
Concentration: Remove approximately 50-70% of the DCM using a rotary evaporator (do not dry completely).
-
Precipitation: Add Diethyl Ether (30 mL) dropwise to the concentrated residue while stirring rapidly.
-
Filtration: Collect the white solid via vacuum filtration using a sintered glass funnel.
-
Washing: Wash the filter cake with
of cold Diethyl Ether.
Phase 4: Drying[1]
-
Drying: Transfer the solid to a vacuum oven at
for 12 hours.-
Storage: Store in a tightly sealed vial with desiccant.
-
Process Workflow Diagram
Caption: Step-by-step workflow for the anhydrous conversion of 2-butylpyrrolidine to its HCl salt, featuring specific remediation for oiling-out events.
Quality Control & Validation
Every batch must be validated. Do not assume the white powder is pure.
A. Proton NMR ( H-NMR)
Run the sample in
-
Diagnostic Shift: The protons on the carbon adjacent to the nitrogen (C2 and C5) will shift downfield (higher ppm) compared to the free base due to the deshielding effect of the positive charge on Nitrogen.
-
Integration: Verify the integration of the butyl chain relative to the pyrrolidine ring to ensure no solvent entrapment (Dioxane peak at ~3.57 ppm in DMSO must be absent).
B. Melting Point (MP)
There is limited literature data for the specific MP of 2-butylpyrrolidine HCl.
-
Procedure: Determine the capillary melting point.
-
Expectation: Sharp melting range (
range). A broad range indicates wet salt or impurities. -
Self-Validation: If MP is broad, recrystallize from Isopropanol/Ether.
C. Silver Nitrate Test (Qualitative)
Dissolve a small amount of salt in water and add
-
Result: A thick white precipitate (
) confirms the presence of the chloride counter-ion.
Troubleshooting & Safety
Troubleshooting "Oiling Out"
Secondary amine salts with alkyl chains often form supersaturated oils.
-
Seed Crystals: If you have a previous batch, add a tiny crystal to the oil.
-
Solvent Swap: If Ether fails to precipitate the solid, try Ethyl Acetate .
-
Trituration: Vigorously stir the oil in hexane; the mechanical stress often forces solidification.
Safety Data (MSDS Context)
-
Corrosivity: 2-Butylpyrrolidine is a skin irritant; HCl is corrosive. Wear gloves and goggles.
-
Nitrosamines: WARNING. Secondary amines can react with nitrosating agents (nitrites) to form nitrosamines, which are potent carcinogens. Ensure no nitrite sources are present in solvents or glassware.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
PubChem Database. (n.d.). 2-Butylpyrrolidine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Technical Bulletin: Handling of Amine Hydrochloride Salts. Merck KGaA. (General handling of hygroscopic salts).
Sources
Application Note: High-Efficiency Coupling of 2-Butylpyrrolidine Hydrochloride in Peptidomimetic Scaffolds
[1]
Executive Summary
2-Butylpyrrolidine hydrochloride (
However, its utility is often limited by synthetic challenges:
-
Steric Hindrance: The
-butyl chain creates significant steric crowding around the secondary amine, reducing nucleophilic attack rates during amide coupling. -
Salt Management: Incomplete neutralization of the hydrochloride salt leads to poor yields and potential side reactions with sensitive activated esters.
This guide provides a validated protocol for the free-basing and coupling of 2-butylpyrrolidine to peptide fragments, ensuring high conversion (>95%) and enantiomeric retention.[1]
CRITICAL DISTINCTION: Do not confuse 2-Butylpyrrolidine (the building block/reagent) with N-Butylpyrrolidinone (NBP) .[1] NBP is a green solvent used as a replacement for DMF in solid-phase synthesis.[1] This protocol specifically addresses the coupling of the 2-butylpyrrolidine amine.[1]
Material Science & Properties
Physicochemical Profile
Understanding the physical state of the reagent is critical for accurate stoichiometry.
| Property | Specification | Application Note |
| CAS Number | 3446-98-8 (Free base) | Salt forms vary; verify Certificate of Analysis.[1] |
| Formula | MW: 163.69 g/mol (Salt); 127.23 g/mol (Free Base). | |
| Solubility | Soluble in Water, MeOH, DCM (mod.) | Poor solubility in non-polar ethers; hygroscopic. |
| pKa (Conj. Acid) | ~11.2 | Highly basic secondary amine. Requires strong bases (DIEA/TMP) for in-situ neutralization.[1] |
| Chirality | Typically supplied as Racemate or (S)-isomer | (S)-2-butylpyrrolidine mimics natural L-Proline stereochemistry.[1] |
Structural Role in Peptides
The 2-butyl group serves two mechanistic functions in drug design:
-
Conformational Lock: Like Proline, the pyrrolidine ring restricts
(phi) bond rotation, stabilizing -turns. -
Lipophilic Anchor: The butyl chain adds
to the LogP of the fragment, improving membrane permeability and blood-brain barrier (BBB) penetration compared to native Proline residues.
Experimental Protocols
Protocol A: Salt Break & In-Situ Activation (Recommended)
For standard solution-phase synthesis.[1]
Objective: Convert the stable HCl salt to the reactive free amine in situ without isolating the volatile/unstable free base, while coupling to an N-protected amino acid (e.g., Fmoc-Phe-OH).
Reagents:
-
Amine: 2-Butylpyrrolidine HCl (1.0 equiv)[1]
-
Carboxyl Component: N-protected Amino Acid (1.1 equiv)[1]
-
Coupling Agent: HATU (1.1 equiv) or PyAOP (for extremely hindered partners)
-
Base: N,N-Diisopropylethylamine (DIEA) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF or NMP (Concentration: 0.1 M)
Workflow:
-
Activation Phase:
-
Dissolve the N-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIEA (1.0 eq) to initiate activation.
-
Stir: 2 minutes at Room Temperature (RT). The solution should turn yellow (HOAt ester formation).
-
-
Neutralization Phase (Critical):
-
In a separate vial, dissolve 2-Butylpyrrolidine HCl (1.0 eq) in minimum DMF.
-
Add remaining DIEA (2.0 eq). Note: The solution may warm slightly.
-
Wait: Stir for 5 minutes to ensure full deprotonation of the ammonium salt.
-
-
Coupling:
-
Add the Neutralized Amine solution dropwise to the Activated Acid solution.
-
Stir: 2–4 hours at RT under Nitrogen/Argon.
-
Monitoring: Check via LC-MS.[1] Look for the disappearance of the activated ester mass and appearance of Product
.
-
-
Workup:
-
Dilute reaction with Ethyl Acetate (EtOAc).
-
Wash sequentially with:
-
5%
or 1M HCl (Removes unreacted amine and DIEA). -
Sat.
(Removes unreacted acid and HOAt). -
Brine.
-
-
Dry over
and concentrate.
-
Protocol B: The "Acid Chloride" Method (Difficult Couplings)
Use this if Protocol A yields <30% due to extreme steric hindrance (e.g., coupling to Aib or N-methyl amino acids).
-
Conversion: Convert the carboxylic acid partner to its acid chloride using Triphosgene (0.35 eq) and Collidine (1.0 eq) in DCM (0 °C to RT, 1 hr).
-
Coupling: Add 2-Butylpyrrolidine HCl (1.0 eq) and DIEA (2.5 eq) directly to the acid chloride solution.
-
Rationale: Acid chlorides are smaller and more electrophilic than HATU-active esters, bypassing the steric clash of the butyl group.
Mechanism & Logic Visualization
The following diagrams illustrate the steric challenges and the coupling workflow.
Diagram 1: Steric Interaction Map
Visualizing why standard coupling often fails.
Caption: The C2-butyl group creates a "shielding" effect around the nitrogen, repelling bulky activated esters (like Fmoc-amino acid-OBt) and necessitating high-activity reagents (HATU).[1]
Diagram 2: Optimized Coupling Workflow
Decision tree for reagent selection.
Caption: Selection strategy between HATU-mediated coupling and Acid Chloride activation based on the steric demand of the carboxylic acid partner.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete salt neutralization.[1] | Increase DIEA to 3.5 eq. Ensure the amine solution is stirred with base for 5 mins before addition. |
| Epimerization | Over-activation or excess base. | Use Collidine instead of DIEA (weaker base, less racemization). Switch from HATU to PyOxim . |
| Precipitation | Urea by-product formation.[1][2] | If using carbodiimides (EDC/DCC), switch to Uronium salts (HATU) . Urea byproducts are insoluble in DCM/DMF mixtures. |
| No Reaction | Extreme steric shielding. | Switch solvent to NMP (higher polarity/boiling point) and heat to 45°C (if stereocenters allow). |
References
-
Vertex AI Search. (2025). Synthesis of peptidomimetics using 2-substituted pyrrolidines. Retrieved from 3.
-
Huck, B. R., et al. (2003).[4] Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. Journal of the American Chemical Society. Retrieved from 4.
-
BenchChem. (2025).[5] Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Sterically Hindered Dipeptides. Retrieved from 5.
-
PubChem. (2025).[6] 2-Butylpyrrolidine | C8H17N | CID 3918599 - Physical Properties.[1][6] Retrieved from 6.
-
Lopez, J., et al. (2020). N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF.[1] ChemSusChem. Retrieved from 7.
Sources
- 1. CAS 3470-98-2: N-Butyl-2-pyrrolidone | CymitQuimica [cymitquimica.com]
- 2. Overview of Custom Peptide Synthesis [peptide2.com]
- 3. In silico studies, synthesis and binding evaluation of substituted 2-pyrrolidinones as peptidomimetics of RGD tripeptide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Butylpyrrolidine | C8H17N | CID 3918599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Storage and Shelf-Life Guidelines for 2-Butylpyrrolidine Hydrochloride
Introduction
2-Butylpyrrolidine hydrochloride is a substituted pyrrolidine derivative utilized as a key intermediate and building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and research chemicals. The integrity and purity of this reagent are paramount to achieving reliable and reproducible experimental outcomes. Improper storage can lead to degradation, contamination, and altered reactivity, ultimately compromising research results and timelines.
This document provides a comprehensive guide to the best practices for the storage, handling, and shelf-life determination of this compound. The protocols herein are designed to ensure the long-term stability of the compound and provide a framework for its re-qualification when necessary. This guide is intended for researchers, chemists, and quality control professionals working with this reagent.
Physicochemical Profile
A foundational understanding of the compound's properties is essential for proper handling. This compound is the salt form of the 2-butylpyrrolidine base, which influences its solubility and hygroscopicity.
| Property | Value | Source |
| IUPAC Name | 2-butylpyrrolidine;hydrochloride | - |
| CAS Number | 13081-39-5 (for hydrochloride) | - |
| Molecular Formula | C₈H₁₈ClN | PubChem |
| Molecular Weight | 163.69 g/mol | PubChem |
| Appearance | Typically a white to off-white solid or crystalline powder. | General Chemical Properties |
| Hygroscopicity | As a hydrochloride salt, it is expected to be hygroscopic. | Chemical Principles |
Note: The free base, 2-butylpyrrolidine (CAS 3446-98-8), is a liquid. The hydrochloride salt form is a solid, which simplifies handling but introduces sensitivity to moisture.[1]
Optimal Storage and Handling Protocols
The primary objective of a storage protocol is to maintain the compound in a state as close as possible to its initial specifications by mitigating exposure to environmental factors.
Recommended Storage Conditions
To maximize shelf-life, unopened containers of this compound should be stored under the following conditions. Most chemical reagents require storage in cool, dry, dark places to prevent premature degradation.[2][3]
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | 15°C to 25°C (Room Temperature) | The compound is thermally stable under standard ambient conditions. Refrigeration is generally not required unless specified by the supplier and may increase the risk of moisture condensation upon removal if not equilibrated to room temperature before opening. |
| Atmosphere | Dry, Inert Gas (Nitrogen or Argon) | Critical: As a hydrochloride salt, the compound is hygroscopic. Storing under an inert atmosphere minimizes exposure to atmospheric moisture and oxygen, which are primary drivers of degradation.[4] |
| Light | Protect from Light (Store in Amber Vials/Cabinets) | While not acutely photosensitive, long-term exposure to UV radiation can catalyze oxidative degradation in many organic compounds.[3] Storing in the dark is a standard best practice. |
| Container | Tightly Sealed Original Container | The manufacturer's container is designed for stability. Ensure the cap is securely tightened to prevent ingress of moisture and air.[5][6][7] |
Handling of Opened Containers
The shelf-life of a chemical is often significantly reduced once the container seal is broken.[3] Adherence to a strict handling protocol is essential to preserve the integrity of the remaining material.
Protocol for Aliquoting:
-
Equilibration: If the container is stored in a cooler environment, allow it to equilibrate to ambient laboratory temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Perform all aliquoting in a controlled environment, such as a glove box or by using an inert gas blanket. To do this, briefly flush the container headspace with dry nitrogen or argon before and after dispensing the material.
-
Minimize Exposure: Open the container only for the minimum time required to remove the desired amount of product.[3]
-
Use Clean Tools: Use only clean, dry spatulas or other tools to avoid cross-contamination. Never return unused material to the original container.[3]
-
Secure Resealing: Tightly reseal the container immediately after use, ensuring the cap threads are clean. For extra protection, wrap the cap with Parafilm®.
Stability and Potential Degradation Pathways
Understanding how a molecule can degrade is key to preventing it. For this compound, the primary risks are associated with its salt nature and the amine functional group.
-
Hygroscopicity & Hydrolysis: The most immediate risk is the absorption of water. This can cause the powder to clump, making accurate weighing difficult. While amides and amines are generally more resistant to hydrolysis than esters, long-term exposure to moisture, especially under non-neutral pH conditions, can potentially lead to slow degradation.[8]
-
Oxidation: The pyrrolidine ring, particularly the nitrogen and adjacent carbons, can be susceptible to oxidation over time, especially if exposed to air and light.[8] This can lead to the formation of N-oxides or other oxidized byproducts, altering the compound's purity and reactivity.
-
Thermal Decomposition: While stable at room temperature, exposure to high heat can cause decomposition, potentially releasing hazardous gases such as nitrogen oxides and hydrogen chloride.[6][9] This is not a concern under normal storage but is relevant for safety in case of a fire.
Caption: Potential degradation pathways for 2-Butylpyrrolidine HCl.
Shelf-Life Guidelines and Re-qualification
Shelf-Life vs. Expiration Date
It is important to distinguish between two key terms.[2]
-
Shelf Life: The period during which an unopened container, stored under recommended conditions, is expected to remain within its quality specifications.
-
Expiration Date (or Use-By Date): The date after which an opened container should not be used without re-analysis, as its quality can no longer be guaranteed.
Recommended Shelf-Life
If a manufacturer provides a specific expiration or re-test date on the Certificate of Analysis (CoA), that date should be strictly followed. If no date is provided, the following general guidelines, based on common laboratory practice, should be adopted.[10]
| Container Status | Recommended Shelf-Life | Justification |
| Unopened | 2-3 years from date of receipt | Assumes ideal storage conditions are maintained. Many stable organic salts can last longer, but this is a conservative and safe interval. |
| Opened | 6-12 months from opening | Frequent opening, even with care, increases the risk of moisture and air exposure. A shorter use-by period is critical to ensure purity.[11] |
Protocol for Shelf-Life Evaluation and Extension (Re-qualification)
For critical applications, it is essential to verify the purity of the reagent if it is approaching the end of its recommended shelf-life or if there is any suspicion of improper storage.
Step 1: Visual and Physical Inspection
-
Procedure: Carefully observe the material in its container.
-
Criteria: Look for any change from its original appearance. Note any discoloration (e.g., yellowing), clumping or caking (indicating moisture uptake), or presence of foreign particulates.
-
Action: If any changes are observed, the material should be considered suspect and flagged for analytical testing or disposal.[10]
Step 2: Analytical Purity Assessment
-
Objective: To quantitatively determine the purity of the material and compare it to the original CoA specifications.
-
Methodology: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) is often the method of choice. Gas Chromatography-Mass Spectrometry (GC-MS) or quantitative Nuclear Magnetic Resonance (qNMR) can also be powerful alternatives.
-
Sample Preparation: Carefully prepare a sample of known concentration in a suitable high-purity solvent.
-
Analysis: Analyze the sample alongside a recently purchased, high-purity standard if available. The chromatogram or spectrum should be evaluated for:
-
Purity: The area percentage of the main peak.
-
Degradation Products: The presence and quantity of any new peaks not present in the original analysis.
-
-
Acceptance Criteria: The purity should typically be ≥98% of the value stated on the original CoA, with no single impurity exceeding 0.5%. These criteria may be adjusted based on the sensitivity of the intended application.
Step 3: Decision and Documentation
-
Based on the results of the analytical assessment, a decision can be made to extend the shelf-life.
-
Documentation: Record the date of re-qualification, the analytical method used, the results, and the new extended expiration date (typically an additional 6-12 months) directly on the container label.
Caption: Decision workflow for the re-qualification of 2-Butylpyrrolidine HCl.
Safety Precautions
Always consult the Safety Data Sheet (SDS) before handling.[12] this compound should be handled by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Handling should occur in a well-ventilated area or a chemical fume hood.[6]
References
-
OnePointe Solutions. (2020, April 17). Shelf Lives of Common Chemical Reagents. Available at: [Link][2]
-
Natasya. (2023, March 15). How to Determine the Validity Period of Chemical Reagents. Available at: [Link][11]
-
ILT. (2025, June 24). How To Determine Chemical Expiration Dates and Avoid Safety Risks. Available at: [Link]
-
Hach. What is the reagent shelf life?. Available at: [Link][3]
-
North Carolina Department of Environmental Quality. (2022, April 21). Chemical, Reagent, Standard and Consumable Expiration Policy. Available at: [Link][10]
-
New Jersey Department of Health. Hazard Summary: Pyrrolidine. Available at: [Link][6]
-
Loba Chemie. Pyrrolidine for Synthesis Safety Data Sheet. Available at: [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: N-Butyl-2-pyrrolidone. Available at: [Link]
-
PubChem, National Institutes of Health. 2-Butylpyrrolidine. Available at: [Link][1]
-
Hall, M. (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link][8]
Sources
- 1. 2-Butylpyrrolidine | C8H17N | CID 3918599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. onepointesolutions.com [onepointesolutions.com]
- 3. MyHach - Customer Service [waterqualitygroup.my.site.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. nj.gov [nj.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. fishersci.com [fishersci.com]
- 10. deq.nc.gov [deq.nc.gov]
- 11. How to Determine the Validity Period of Chemical Reagents [boquinstrument.com]
- 12. Pyrrolidine | Cyclic Amine & Pharmaceutical Intermediate Supplier [chemicalbull.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Recrystallization Solvents for 2-Butylpyrrolidine HCl
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals focused on the purification of 2-Butylpyrrolidine HCl via recrystallization. Moving beyond a simple list of steps, this document explains the fundamental principles and causal relationships behind experimental choices, empowering you to troubleshoot and optimize your purification protocols effectively.
Frequently Asked Questions (FAQs): The Science of Recrystallization
Q1: What is recrystallization and why is it a critical purification step for 2-Butylpyrrolidine HCl?
Recrystallization is a powerful purification technique used to separate a desired compound from impurities.[1][2] The core principle relies on the differences in solubility between the compound of interest and any contaminants present.[2][3] For a crystalline solid like 2-Butylpyrrolidine HCl, the process involves dissolving the impure material in a hot solvent to create a saturated solution.[4] As this solution slowly cools, the solubility of the compound decreases, forcing the molecules to self-assemble into a highly ordered, pure crystal lattice.[5] Impurities, being present in lower concentrations, remain dissolved in the surrounding solvent (the "mother liquor").[3] This process is critical for achieving the high purity required for pharmaceutical applications, where even minor impurities can have significant impacts on safety and efficacy.
Q2: What are the ideal characteristics of a recrystallization solvent?
Selecting the right solvent is the most crucial step for a successful recrystallization.[6] An ideal solvent should exhibit the following properties:
-
High Solvating Power at Elevated Temperatures: The solvent must completely dissolve your compound (2-Butylpyrrolidine HCl) when hot or at its boiling point.[3][4]
-
Low Solvating Power at Low Temperatures: The compound should be poorly soluble or insoluble in the same solvent when cold (at room temperature or in an ice bath). This differential solubility is the driving force for crystallization upon cooling.[3]
-
Appropriate Solubility for Impurities: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[3]
-
Chemical Inertness: The solvent must not react with your compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[7]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
Q3: When should I consider using a mixed-solvent system?
A mixed-solvent system is employed when no single solvent meets all the ideal criteria.[4][8] This technique is particularly useful when your compound is either too soluble or too insoluble in common solvents. The system consists of two miscible liquids:
-
Solvent 1 (The "Good" Solvent): A solvent in which 2-Butylpyrrolidine HCl is highly soluble, even at room temperature.
-
Solvent 2 (The "Anti-Solvent" or "Bad" Solvent): A solvent in which the compound is poorly soluble.
The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow, dropwise addition of the "anti-solvent" until the solution becomes faintly cloudy (the saturation point). A small addition of the "good" solvent will redissolve the precipitate, and then the clear solution is allowed to cool slowly, initiating crystallization.[9]
Experimental Protocol: Systematic Solvent Screening
A systematic, small-scale screening process is the most efficient method to identify an optimal solvent or solvent system.
Objective: To identify a solvent that provides high recovery and high purity of 2-Butylpyrrolidine HCl.
Materials:
-
Impure 2-Butylpyrrolidine HCl (~200 mg)
-
Test tubes or small vials (10-12)
-
Selection of candidate solvents (see Table 1)
-
Hot plate or water bath
-
Pasteur pipettes
-
Vortex mixer
Procedure:
-
Preparation: Place approximately 20 mg of your impure 2-Butylpyrrolidine HCl into each test tube.
-
Room Temperature Test: Add the first candidate solvent dropwise (e.g., 0.5 mL) to the first test tube. Vortex or shake vigorously. If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent but may be a candidate for a mixed-solvent system.[4]
-
Hot Solubility Test: If the solid did not dissolve at room temperature, gently heat the test tube in a water bath.[9] Continue adding the solvent in small portions (0.2 mL at a time), heating and mixing after each addition, until the solid just dissolves. Record the approximate volume of solvent used. Use the minimum amount of hot solvent necessary.[3]
-
Cooling & Crystallization: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe if crystals form.
-
Cold Insolubility Test: After reaching room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.[9]
-
Evaluation: Assess the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.
-
Repeat: Repeat steps 2-6 for each candidate solvent.
Data Presentation: Solvent Screening Results
Summarize your findings in a table to facilitate direct comparison and selection.
| Solvent Candidate | Polarity | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation (Cooling) | Estimated Yield & Quality |
| Isopropanol | Polar | Low | High | Abundant, well-formed | Excellent |
| Ethanol | Polar | Moderate | High | Some crystals, slow | Moderate |
| Ethyl Acetate | Mid | Very Low | Moderate | Fine needles | Good |
| Acetone | Mid | Low | High | Oiled out initially | Poor |
| Toluene | Non-polar | Insoluble | Low | No dissolution | - |
| Heptane | Non-polar | Insoluble | Insoluble | No dissolution | - |
This table is for illustrative purposes. Your actual results will vary.
Troubleshooting Guide: Common Recrystallization Problems
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Q4: My compound "oiled out" instead of forming crystals. What went wrong?
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly for molecules to form an ordered crystal lattice.[10] This is common with impure compounds (impurities depress the melting point) or when using certain solvent mixtures.[10]
Solutions:
-
Re-heat and Add More Solvent: Warm the solution to re-dissolve the oil. Add a small amount (1-5%) of additional hot solvent to decrease the saturation level, then allow it to cool more slowly.[10][11]
-
Slow Down Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool gradually to room temperature on a benchtop, perhaps insulated with paper towels, before moving it to an ice bath.[11]
-
Try a Different Solvent: The chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.
-
Induce Crystallization: If an oil persists after cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a "seed crystal" of pure 2-Butylpyrrolidine HCl to provide a nucleation site.[10][12]
Q5: I have a very low or no yield of crystals. How can I improve recovery?
Causality: This is one of the most common problems and usually points to one of several procedural errors.[10]
Solutions:
-
Reduce Solvent Volume: The most likely cause is using too much solvent.[3][10] Gently heat the solution and evaporate some of the solvent to re-concentrate it. Allow it to cool again.
-
Check Cold Solubility: Your compound may be more soluble in the cold solvent than anticipated. Ensure you are cooling the solution sufficiently in an ice bath.
-
Avoid Premature Crystallization: If crystals form in the funnel during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Use Ice-Cold Wash Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room-temperature solvent will redissolve some of your product.[3]
Q6: The solution is cold, but no crystals have formed. What should I do?
Causality: The solution has become supersaturated but lacks a nucleation point to initiate crystal growth.[10]
Solutions:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10][12]
-
Add a Seed Crystal: If you have a small amount of pure 2-Butylpyrrolidine HCl, add a single tiny crystal to the solution. This acts as a template for further crystallization.[10]
-
Cool to a Lower Temperature: If you have only cooled to room temperature, place the flask in an ice-salt bath to achieve a lower temperature.
-
Reduce Solvent: As a last resort, evaporate some solvent to increase the concentration and try the cooling and induction steps again.[11]
Q7: My final product is still impure after recrystallization. Why?
Causality: The goal of recrystallization is purification, but poor technique can lead to disappointing results.
Solutions:
-
Re-evaluate Your Solvent Choice: The impurity may have a solubility profile very similar to 2-Butylpyrrolidine HCl in the chosen solvent. A different solvent may provide better separation.
-
Ensure Slow Cooling: Rapid crystal growth can trap impurities within the crystal lattice.[11] Slower cooling allows for the selective incorporation of only the desired molecules into the growing crystal.
-
Wash Crystals Properly: Ensure the collected crystals are washed with a small amount of ice-cold, fresh solvent to remove any mother liquor containing impurities that may be coating the crystal surfaces.[3]
-
Consider a Second Recrystallization: For very impure samples, a second recrystallization may be necessary to achieve the desired level of purity.
Visualized Workflows
To further clarify the experimental and logical processes, the following diagrams illustrate the key decision-making pathways.
Caption: Solvent Selection Workflow Diagram.
Caption: Troubleshooting Decision Tree.
References
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
University of Toronto. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Butyl-pyrrolidine (CAS 3446-98-8). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-Butylpyrrolidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Solubility of Things. (n.d.). N-Butylpyrrolidone. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
LookChem. (2025, May 20). 2-butylpyrrolidine. Retrieved from [Link]
-
Reddit. (2020, October 30). Recrystallisation Help. Retrieved from [Link]
-
ACS Publications. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Retrieved from [Link]
-
YouTube. (2020, October 14). How to Select the Best Solvent for Crystallization?. Retrieved from [Link]
-
YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility and Thermodynamic Properties of (2 S )-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. Retrieved from [Link]
-
Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]
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- 7. unifr.ch [unifr.ch]
- 8. praxilabs.com [praxilabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Researcher's Guide to FTIR Characterization of 2-Butylpyrrolidine Hydrochloride
In the landscape of pharmaceutical development and chemical synthesis, unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For molecules like 2-Butylpyrrolidine hydrochloride, a substituted five-membered heterocyclic amine, Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and non-destructive first-line technique for identity confirmation and quality control. This guide provides an in-depth comparison of the FTIR spectral features of this compound against its free base and the parent pyrrolidine ring, supported by established spectroscopic principles and a detailed experimental protocol.
The Scientific Rationale: Why FTIR is a Powerful Tool for Amine Salt Characterization
FTIR spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies, creating a unique spectral "fingerprint." For this compound, the key to its characterization lies in identifying the vibrational modes associated with its distinct functional groups: the secondary amine salt (-NH2+–), the aliphatic butyl group (C-H), the pyrrolidine ring (C-N), and the influence of the chloride counter-ion.
The protonation of the secondary amine in 2-butylpyrrolidine to form the hydrochloride salt is the most significant transformation observed in the FTIR spectrum. This conversion from a secondary amine (R2NH) to a secondary ammonium salt (R2NH2+) introduces new, highly characteristic absorption bands. Specifically, the N-H bond in the free amine gives way to N-H+ bonds in the salt, which have markedly different stretching and bending frequencies. These shifts provide unequivocal evidence of salt formation.
Comparative Spectral Analysis: this compound vs. Alternatives
To confidently assign the absorption bands of this compound, a comparative analysis with structurally related molecules is essential. Here, we compare its expected spectrum with that of its free base (2-Butylpyrrolidine) and the unsubstituted parent compound (Pyrrolidine).
| Vibrational Mode | Pyrrolidine (Free Base) | 2-Butylpyrrolidine (Free Base) | This compound (Salt) | Causality of Spectral Shift |
| N-H Stretch | ~3350-3310 cm⁻¹ (weak, single band)[1] | ~3350-3310 cm⁻¹ (weak, single band)[1] | Broad envelope from 3000-2700 cm⁻¹[2] | Protonation of the nitrogen atom creates a stronger N-H+ bond, which absorbs over a broad range due to strong hydrogen bonding with the chloride anion and other molecules. This broad envelope is a hallmark of an amine salt.[2] |
| C-H Stretch | ~2980-2850 cm⁻¹ | ~2980-2850 cm⁻¹ (more intense due to butyl group) | ~2980-2850 cm⁻¹ (often superimposed on the broad N-H+ stretch)[2] | The aliphatic C-H stretching frequencies are largely unaffected by the protonation of the amine. |
| N-H Bend | ~1650-1580 cm⁻¹ (primary amines only, weak or absent for secondary)[1] | Weak or absent | ~1620-1560 cm⁻¹ (medium intensity)[2] | The formation of the -NH2+ group introduces a new bending vibration. The appearance of this band is a strong indicator of a secondary amine salt.[2] |
| C-N Stretch | ~1250–1020 cm⁻¹[1] | ~1250–1020 cm⁻¹ | ~1250–1020 cm⁻¹ | The C-N stretching frequency is not significantly altered upon salt formation. |
| N-H Wag | ~910-665 cm⁻¹ (broad)[1] | ~910-665 cm⁻¹ (broad) | Absent or obscured | The characteristic out-of-plane N-H wag of the free amine disappears upon protonation. |
Key Takeaways from the Comparative Analysis:
-
The Disappearance of the Free N-H Stretch: The most telling difference is the absence of the relatively sharp, weak N-H stretch around 3300 cm⁻¹ in the hydrochloride salt, which is characteristic of a secondary amine.[1][3]
-
The Emergence of the Ammonium "Hump": This is replaced by a very broad and strong absorption band, often with multiple sub-peaks, spanning from 3000 cm⁻¹ down to 2700 cm⁻¹ or lower.[2][4] This broad feature is due to the N-H+ stretching vibrations in the ammonium salt, which are significantly broadened by hydrogen bonding.
-
The N-H+ Bending Band: The appearance of a new band in the 1620-1560 cm⁻¹ region, corresponding to the N-H+ bending vibration, is a key diagnostic feature for the successful formation of the secondary amine salt.[2]
Experimental Protocol for FTIR Analysis
This protocol outlines the steps for acquiring a high-quality FTIR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples.
Diagram of the Experimental Workflow
Sources
Structural Elucidation Guide: Mass Spectrometry Fragmentation of 2-Alkylpyrrolidines
Executive Summary
The precise structural characterization of 2-alkylpyrrolidines is critical in fields ranging from alkaloid discovery (e.g., Solenopsis ant venoms, nicotine analogs) to synthetic drug development. While these saturated nitrogen heterocycles appear structurally simple, their mass spectral behavior is governed by rapid, high-energy fragmentation pathways that can obscure molecular ion signals.
This guide provides a definitive technical analysis of the fragmentation mechanics of 2-alkylpyrrolidines. Unlike generic spectral interpretations, we focus on the regiospecificity of
Mechanistic Foundations: The Dominance of -Cleavage[1]
In Electron Ionization (EI) at 70 eV, the fragmentation of 2-alkylpyrrolidines is driven almost exclusively by the stability of the iminium ion formed via
The Mechanism[2][3]
-
Ionization: An electron is removed from the nitrogen lone pair, creating a radical cation localized on the heteroatom.
-
Radical Stabilization: The radical on the nitrogen triggers the homolytic cleavage of the C-C bond at the
-position (C2). -
Side-Chain Loss: In 2-alkylpyrrolidines, the exocyclic alkyl group is lost as a neutral radical.
-
Product Formation: The ring electrons reorganize to form a double bond between the nitrogen and the C2 carbon, resulting in a stable, even-electron pyrrolidinium ion (
70) .
This pathway is kinetically favored over ring opening or hydrogen rearrangements (like McLafferty) because the resulting cyclic iminium ion is resonance-stabilized and relieves steric strain from the alkyl side chain.
DOT Diagram: Fragmentation Pathway
The following diagram illustrates the specific electron flow for a generic 2-alkylpyrrolidine.
Figure 1: Mechanistic pathway of
Comparative Analysis: Distinguishing Isomers & Ionization Modes
A common analytical challenge is distinguishing 2-alkylpyrrolidines from their structural isomers, N-alkylpyrrolidines and 3-alkylpyrrolidines . The location of the alkyl group dictates the fragmentation physics.
Scenario A: Isomer Differentiation (EI-MS)
The table below compares the spectral fingerprints of butylpyrrolidine isomers (
| Feature | 2-Butylpyrrolidine | N-Butylpyrrolidine | 3-Butylpyrrolidine |
| Base Peak | Mixed / | ||
| Mechanism | Loss of entire C2 side chain via | Ring cleavage; alkyl group often retained on fragments. | |
| Molecular Ion ( | Very Weak / Absent (<1%) | Weak (~5-10%) | Moderate (10-20%) |
| Key Diagnostic | Dominant | Complex spectrum; significant ring fragmentation. |
Analysis:
-
2-Alkyl: The
-cleavage removes the entire side chain. For any 2-alkylpyrrolidine (propyl, butyl, pentyl), the base peak collapses to 70 . -
N-Alkyl: The
-cleavage occurs on the exocyclic chain adjacent to the nitrogen. For N-butyl, it cleaves the C1'-C2' bond of the butyl group, losing a propyl radical ( Da) and leaving the species attached to the ring ( ). -
3-Alkyl: The
-carbons (C2 and C5) are part of the ring. Cleavage here breaks the ring itself, leading to complex rearrangement ions rather than a clean side-chain loss.
Scenario B: EI vs. ESI (Tandem MS)
While EI provides a structural fingerprint, ESI is essential for molecular weight confirmation and sensitive quantification in biological matrices.
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ion Type | Radical Cation ( | Protonated Molecule ( |
| Fragmentation | Spontaneous, In-source | Collision Induced Dissociation (CID) |
| Information | Structural Fingerprint (Library Match) | Molecular Weight + Controlled Fragmentation |
| 2-Alkyl Pattern | Base peak | Precursor |
Experimental Protocols
To replicate these fragmentation patterns reliably, the following "self-validating" protocols should be used. These ensure that thermal degradation or source contamination does not produce artifacts (e.g., dehydrogenation) that mimic fragmentation.
Protocol 1: GC-MS Acquisition for Isomer Identification
-
Objective: Generate reproducible EI spectra to distinguish regioisomers.
-
Sample Prep: Dilute standard to 10 µg/mL in Dichloromethane (DCM). Avoid protic solvents (MeOH) if derivatization is not performed, to prevent peak tailing.
Instrument Parameters:
-
Inlet: Splitless mode, 250°C. (High temp ensures rapid volatilization, but avoid >280°C to prevent thermal dehydrogenation).
-
Column: Rtx-5Amine or equivalent base-deactivated column.
-
Reasoning: Standard non-polar columns (DB-5) often cause peak tailing for free amines, distorting the ion ratio.
-
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Source Temp: 230°C.
-
Ionization: Electron Impact, 70 eV.
-
Scan Range:
40–300. (Must include 40-50 range to detect lower alkyl fragments).
QC Check (Self-Validation):
-
Inject PFTBA (tuning standard). Ensure
69, 219, 502 ratios are within method tolerance. -
System Suitability: Inject a known N-alkylpyrrolidine standard. If the
70 peak appears >10% relative abundance, your liner may be active (catalyzing decomposition) or the source temp is too high.
Protocol 2: ESI-MS/MS Optimization
-
Objective: Quantify 2-alkylpyrrolidines in plasma/media.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]
-
Note: Acidic pH is required to protonate the tertiary amine for ESI efficiency.
-
MS/MS Transitions (Example: 2-Butylpyrrolidine, MW 127):
-
Precursor:
( ) -
Product 1 (Quant):
(Ring cleavage/rearrangement specific to CID). -
Product 2 (Qual):
(High energy -cleavage mimic). -
Collision Energy: Ramp 15–35 eV to find optimal transmission.
Analytical Workflow
The following decision tree outlines the logical flow for identifying an unknown pyrrolidine derivative using the data described above.
Figure 2: Decision tree for the structural assignment of alkylpyrrolidine isomers based on EI fragmentation.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectrometry Data Center. [Link] (Source for standard reference spectra of pyrrolidine isomers).
-
Jones, T. H., et al. (1982). "Venom alkaloids of the ant genus Solenopsis." Tetrahedron, 38(13), 1949-1958. [Link] (Seminal work on 2-alkylpyrrolidine/piperidine fragmentation in natural products).
-
PubChem. (2024).[2] Compound Summary: N-Butylpyrrolidine. National Library of Medicine. [Link] (Data verification for N-alkyl fragmentation patterns).
Sources
A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating 2-Butylpyrrolidine Enantiomers
For researchers and professionals in drug development and fine chemical synthesis, the stereoisomeric composition of chiral molecules like 2-butylpyrrolidine is not a trivial detail—it is a critical quality attribute that dictates pharmacological activity and toxicological profiles. The separation of 2-butylpyrrolidine enantiomers, however, presents a distinct analytical challenge due to the molecule's small size, high polarity, and lack of a strong chromophore. This guide provides an in-depth comparison of viable chiral High-Performance Liquid Chromatography (HPLC) methods, supported by experimental insights and data from analogous separations, to empower you to develop robust and reliable analytical protocols.
The Analytical Challenge: Why 2-Butylpyrrolidine is a Difficult Analyte
Direct enantioseparation of 2-butylpyrrolidine is challenging for several reasons. Firstly, its low molecular weight and simple structure offer limited points of interaction for chiral recognition by a chiral stationary phase (CSP). Secondly, the basic nature of the secondary amine can lead to strong, non-enantioselective interactions with the silica support of the CSP, resulting in poor peak shape and resolution. Lastly, the absence of a significant UV-absorbing moiety necessitates the use of less common detection techniques or pre-column derivatization to enhance detectability.
Comparing Chiral Stationary Phases: A Fork in the Method Development Road
The selection of the chiral stationary phase is the most critical decision in developing a chiral separation method. For a small aliphatic amine like 2-butylpyrrolidine, two main classes of CSPs present the most promising starting points: polysaccharide-based and Pirkle-type CSPs.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used in chiral chromatography due to their broad enantioselectivity.[1] The chiral recognition mechanism is based on the formation of transient diastereomeric complexes via a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.
For 2-butylpyrrolidine, a normal-phase method using a polysaccharide-based column is a logical first approach. The non-polar mobile phase minimizes the solubility of the polar analyte, forcing it to interact with the CSP. The addition of a small amount of an alcohol modifier is necessary to elute the analyte, and a basic additive is crucial to suppress the unwanted interactions with the silica surface and improve peak shape.
Pirkle-Type CSPs: An Alternative Selectivity
Pirkle-type CSPs, such as the Whelk-O1, offer a different chiral recognition mechanism based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.[2] The Whelk-O1 stationary phase, for instance, has a π-electron deficient dinitrobenzoyl group (a π-acceptor) and a π-electron rich phenanthrene group (a π-donor). While 2-butylpyrrolidine itself lacks significant π-systems, the interactions with the amine and the potential for hydrogen bonding make these columns a viable alternative, especially if polysaccharide columns fail to provide adequate resolution.
Data-Driven Comparison of Starting Conditions
The following table summarizes the recommended starting conditions for screening the enantiomers of 2-butylpyrrolidine on the most promising CSPs, based on successful separations of similar pyrrolidine derivatives and aliphatic amines.
| Parameter | Polysaccharide-Based CSP (e.g., Lux Cellulose-1, Chiralpak AD-H) | Pirkle-Type CSP (e.g., Regis Whelk-O1) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C |
| Detection | UV at 210 nm (low sensitivity) or ELSD/CAD | UV at 210 nm (low sensitivity) or ELSD/CAD |
| Expected Outcome | Good starting point, high probability of success based on similar compounds. | Alternative selectivity, worth screening if polysaccharide phases fail. |
The Path to Resolution: A Step-by-Step Protocol
This protocol outlines a robust starting point for the chiral separation of 2-butylpyrrolidine using a polysaccharide-based CSP. It is designed to be a self-validating system, where initial results will guide further optimization.
Experimental Protocol: Chiral HPLC of 2-Butylpyrrolidine
1. Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV detector (or Evaporative Light Scattering Detector - ELSD).
-
Chiral Column: Lux® Cellulose-1, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: n-Hexane with 0.1% Diethylamine (DEA).
-
Mobile Phase B: Isopropanol (IPA) with 0.1% Diethylamine (DEA).
-
Sample: Racemic 2-butylpyrrolidine dissolved in mobile phase at 1 mg/mL.
2. Chromatographic Conditions:
-
Mobile Phase: 90% A / 10% B (Isocratic).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Protocol Steps:
- System Preparation: Equilibrate the Lux® Cellulose-1 column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.
- Sample Injection: Inject the prepared sample solution onto the column.
- Data Acquisition: Monitor the elution of the enantiomers.
4. Optimization Strategy:
-
No Separation: If no separation is observed, decrease the percentage of IPA in the mobile phase in 2% increments (e.g., to 92:8, 94:6) to increase retention and interaction with the CSP.
-
Poor Resolution: If the peaks are not baseline resolved, decrease the flow rate to 0.8 or 0.5 mL/min to improve efficiency. Changing the alcohol modifier to ethanol can also alter selectivity.
-
Poor Peak Shape: If peak tailing is observed, increase the concentration of DEA to 0.2%.
Caption: Workflow for Chiral HPLC Method Development for 2-Butylpyrrolidine.
When Direct Separation Fails: The Derivatization Alternative
For challenging separations or when higher sensitivity is required, pre-column derivatization with a UV-active or fluorescent tag can be a powerful strategy. This approach not only introduces a strong chromophore but also creates a larger, more rigid molecule that may exhibit better chiral recognition.
A suitable derivatizing agent for the secondary amine of 2-butylpyrrolidine is 4-Chloro-7-nitrobenzofurazan (NBD-Cl). The resulting NBD-amine is highly fluorescent and can be readily separated on a polysaccharide-based CSP.
Caption: Workflow for Chiral Analysis via Pre-Column Derivatization.
An Alternative Arena: Chiral Gas Chromatography
For a volatile compound like 2-butylpyrrolidine, chiral Gas Chromatography (GC) is a strong alternative to HPLC. Chiral GC often provides higher efficiency and faster analysis times. The most common chiral stationary phases for GC are based on cyclodextrin derivatives.
Recommended Chiral GC Conditions:
-
Column: A cyclodextrin-based capillary column, such as one with a permethylated β-cyclodextrin phase.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature gradient will likely be necessary, for example, starting at 80°C and ramping to 150°C.
-
Detector: Flame Ionization Detector (FID).
While direct injection may be possible, derivatization of the amine with a reagent like trifluoroacetic anhydride (TFAA) can improve volatility and peak shape.
Conclusion: A Strategic Approach to a Challenging Separation
While a specific, published method for the chiral separation of 2-butylpyrrolidine may not be readily available, a systematic approach based on the principles of chiral chromatography and data from analogous compounds provides a clear path forward. Screening on both polysaccharide and Pirkle-type CSPs under normal phase conditions is the most logical starting point. Should direct methods prove insufficient, derivatization or chiral GC offer robust alternative strategies. By understanding the underlying principles of chiral recognition and employing a logical, stepwise method development process, a reliable and reproducible method for the enantiomeric separation of 2-butylpyrrolidine is well within reach.
References
-
Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. [Link]
-
Regis Technologies. (n.d.). WHELK-O®1. [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
Sources
A Comparative Guide to Elemental Analysis Standards for 2-Butylpyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Elemental Analysis in Pharmaceutical Quality
2-Butylpyrrolidine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, demands rigorous quality control to ensure the safety and efficacy of the final drug product. A cornerstone of this quality control is elemental analysis, which serves a dual purpose: confirming the compound's identity and purity through its fundamental composition (Carbon, Hydrogen, Nitrogen), and quantifying potentially toxic elemental impurities that may be introduced during the manufacturing process.
The regulatory landscape for elemental impurities in pharmaceuticals has evolved significantly, with a move away from non-specific, qualitative methods to quantitative, risk-based approaches.[1][2][3] This shift is primarily driven by the International Council for Harmonisation (ICH) Q3D guideline and the United States Pharmacopeia (USP) General Chapters <232> and <233>.[1][2][4][5] These guidelines emphasize a scientific, risk-based approach to controlling elemental impurities in drug products.[1][3]
This guide provides a comprehensive comparison of the primary analytical techniques for the elemental analysis of this compound. We will delve into the established standards for both core elemental composition and trace impurity analysis, offering experimental data and protocols to aid researchers and quality control professionals in selecting the most appropriate methods for their needs.
The Regulatory Framework: ICH Q3D and USP <232> for Elemental Impurities
The control of elemental impurities is no longer a simple pass/fail test but a comprehensive risk management process.[1][6] Both ICH Q3D and USP <232> classify elemental impurities based on their toxicity and the likelihood of their presence in the final drug product.[7]
Key aspects of these guidelines include:
-
Permitted Daily Exposure (PDE): For each elemental impurity of toxicological concern, a PDE is established, representing the maximum acceptable intake for a patient.[1][3][7]
-
Risk-Based Approach: Manufacturers are required to perform a risk assessment to identify and control the sources of elemental impurities, which can originate from raw materials, catalysts, manufacturing equipment, and container closure systems.[1][5][7]
-
Classification of Elements: Elements are categorized into classes based on their toxicity and probability of occurrence in the drug product.[7]
-
Class 1: Human toxicants (As, Cd, Hg, Pb) that require evaluation in all risk assessments.[8][9]
-
Class 2: Route-dependent human toxicants. Class 2A elements (Co, Ni, V) have a high probability of occurrence, while Class 2B elements (e.g., Ag, Au, Pd, Pt) are less common but may be intentionally added as catalysts.[7]
-
Class 3: Elements with relatively low toxicity by the oral route of administration (e.g., Ba, Cr, Cu, Li, Mo, Sb, Sn).[7]
-
This regulatory framework necessitates the use of highly sensitive and specific analytical techniques capable of quantifying these elements at or below their specified limits.
Core Elemental Analysis: Verifying Identity and Purity with CHN Analysis
Before assessing trace impurities, it is fundamental to verify the identity and purity of the this compound itself. Combustion analysis, commonly known as CHN (Carbon, Hydrogen, Nitrogen) analysis, is the gold standard for this purpose.
Principle of CHN Analysis: A small, precisely weighed amount of the sample is combusted in a high-temperature furnace in the presence of oxygen.[10][11] This process converts the carbon, hydrogen, and nitrogen in the organic compound into their respective gaseous oxides (CO₂, H₂O, and N₂). These gases are then separated and quantified by a thermal conductivity detector (TCD).[10]
For this compound (C₈H₁₈ClN), the theoretical elemental composition is:
-
Carbon (C): 58.70%
-
Hydrogen (H): 11.08%
-
Nitrogen (N): 8.56%
A comparison of the experimentally determined percentages with these theoretical values provides a direct measure of the compound's purity and confirms its empirical formula.
Experimental Workflow for CHN Analysis
Caption: Workflow for CHN Elemental Analysis.
Trace Elemental Impurity Analysis: A Comparison of Spectroscopic Techniques
The quantification of trace elemental impurities in pharmaceutical ingredients like this compound requires highly sensitive analytical methods. The USP <233> outlines procedures and validation requirements for such analyses, with a strong preference for plasma-based spectrochemistry.[12]
Comparison of Analytical Techniques for Trace Elemental Impurities
| Parameter | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | X-Ray Fluorescence (XRF) |
| Principle | Ionization of atoms in argon plasma followed by mass-to-charge ratio separation and detection.[13][14] | Excitation of atoms in argon plasma and detection of emitted light at characteristic wavelengths.[9] | Excitation of core electrons by X-rays and detection of emitted fluorescent X-rays.[15] |
| Typical Limit of Detection | parts-per-trillion (ppt) to low parts-per-billion (ppb)[13] | low to mid parts-per-billion (ppb) | parts-per-million (ppm)[15] |
| Accuracy | High | High | Moderate to High (matrix dependent)[16][17] |
| Precision (RSD) | < 5% | < 5% | 5-10% (can be improved with standards)[15] |
| Sample Preparation | Requires complete dissolution/digestion of the sample, typically using microwave-assisted acid digestion.[18] | Requires complete dissolution/digestion of the sample. More tolerant to total dissolved solids than ICP-MS. | Minimal to none for solids; can be analyzed directly as a powder.[15][19] |
| Throughput | High (multi-element analysis)[18] | High (multi-element analysis) | Very High (rapid screening)[16] |
| Primary Application for 2-Butylpyrrolidine HCl | Definitive quantification of all elemental impurities according to USP <232> and ICH Q3D.[2][20][21] | Quantification of less toxic elemental impurities (Class 2B and 3) where lower sensitivity is acceptable. | Rapid screening of raw materials or in-process controls for elemental contaminants. Not suitable for quantification at low PDE limits. |
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is the benchmark technique for elemental impurity testing in pharmaceuticals due to its exceptional sensitivity and ability to measure the vast majority of the periodic table simultaneously.[13][14][20] Its low detection limits are essential for meeting the stringent PDE values for Class 1 and 2A elements.[8][9]
The primary challenge in analyzing an organic matrix like this compound is the sample preparation. Complete digestion is necessary to destroy the organic matrix and prevent interferences in the plasma. Microwave-assisted acid digestion is the preferred method for this.[8]
Experimental Workflow for ICP-MS Analysis
Caption: Workflow for ICP-MS Elemental Impurity Analysis.
X-Ray Fluorescence (XRF)
XRF is a non-destructive technique that offers rapid elemental analysis with minimal sample preparation.[15] This makes it an attractive tool for screening purposes, such as verifying the absence of certain elements in raw materials or performing quick checks during the manufacturing process. However, its detection limits are generally in the ppm range, which is often insufficient for quantifying the most toxic elemental impurities at the levels required by pharmacopeial guidelines.[15][16]
Detailed Experimental Protocols
Protocol 1: CHN Analysis of this compound
-
Instrument Preparation: Ensure the CHN elemental analyzer is calibrated with a certified standard (e.g., Acetanilide).
-
Sample Preparation:
-
Accurately weigh 2-3 mg of this compound into a tin capsule.
-
Seal the capsule, ensuring no sample is lost.
-
-
Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.
-
-
Data Analysis:
-
The instrument software will calculate the weight percentages of C, H, and N based on the detector response and the initial sample weight.
-
Compare the results to the theoretical values for C₈H₁₈ClN. The experimental values should be within ±0.4% of the theoretical values for a pure sample.
-
Protocol 2: ICP-MS Analysis for Elemental Impurities in this compound
-
Reagents and Standards: Use high-purity acids (e.g., nitric acid, hydrochloric acid) and certified multi-element calibration standards. Prepare a matrix blank using the same acids.
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.2 g of this compound into a clean microwave digestion vessel.
-
Carefully add 5 mL of concentrated nitric acid and 2 mL of concentrated hydrochloric acid to the vessel.
-
Seal the vessel and place it in the microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.
-
Allow the vessel to cool completely before opening.
-
Quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to volume with deionized water.
-
-
Instrumental Analysis:
-
Aspirate the prepared sample solution into the ICP-MS.
-
Analyze for the target elements as defined by your risk assessment (at a minimum, Class 1 and 2A elements).
-
-
Data Analysis:
-
Quantify the concentration of each element in the sample solution against the calibration curve.
-
Calculate the concentration of each elemental impurity in the original solid sample (in µg/g) using the following formula:
Concentration (µg/g) = (Concentration in solution (µg/L) × Final volume (L)) / Initial sample weight (g)
-
Conclusion and Recommendations
The elemental analysis of this compound requires a multi-faceted approach to ensure its identity, purity, and safety for pharmaceutical use.
-
CHN Analysis is an indispensable technique for the fundamental characterization of the compound, providing a direct and accurate measure of its purity against the theoretical elemental composition.
-
ICP-MS stands as the definitive method for the quantification of trace elemental impurities. Its superior sensitivity and multi-element capabilities are essential for demonstrating compliance with the stringent limits set forth in the ICH Q3D and USP <232> guidelines.[20][21]
-
ICP-OES can serve as a suitable alternative for elements with higher permitted daily exposures where the sensitivity of ICP-MS is not required.[9]
-
XRF offers a valuable, non-destructive option for rapid screening of materials, but it lacks the sensitivity for final release testing of most toxicologically relevant elements.
A robust quality control strategy for this compound should incorporate CHN analysis for purity confirmation and a validated ICP-MS method for the comprehensive determination of elemental impurities, guided by a thorough scientific risk assessment.
References
-
International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). ICH. [Link]
-
United States Pharmacopeia. <232> Elemental Impurities—Limits. USP. [Link]
-
Labcorp. (2024, July 29). Elemental impurities per USP and ICH q3d guidelines. [Link]
-
Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]
-
Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]
-
Analytik Jena. USP <232> Elemental Impurities—Limits. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
